molecular formula C9H6BrNZn B14871080 Quinolin-4-ylZinc bromide

Quinolin-4-ylZinc bromide

Cat. No.: B14871080
M. Wt: 273.4 g/mol
InChI Key: KWLXGOUZRSBIQW-UHFFFAOYSA-M
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Description

Quinolin-4-yl zinc bromide is an organozinc reagent featuring a quinoline scaffold bonded to a zinc bromide moiety. This compound is pivotal in cross-coupling reactions, particularly in Negishi and Suzuki-Miyaura couplings, where it acts as a nucleophilic partner to form carbon-carbon bonds. Its synthesis typically involves transmetallation from lithium or magnesium intermediates, leveraging the stability of the quinoline-zinc bond. The bromine substituent enhances electrophilicity, facilitating reactivity in catalytic cycles.

Properties

Molecular Formula

C9H6BrNZn

Molecular Weight

273.4 g/mol

IUPAC Name

bromozinc(1+);4H-quinolin-4-ide

InChI

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-4,6-7H;1H;/q-1;;+2/p-1

InChI Key

KWLXGOUZRSBIQW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)[C-]=CC=N2.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-4-ylZinc bromide typically involves the reaction of quinoline with zinc bromide in the presence of a suitable solvent. One common method is the direct reaction of quinoline with zinc bromide in an anhydrous environment to prevent hydrolysis. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to avoid moisture and oxygen interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Quinolin-4-ylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: It can participate in reduction reactions to form reduced quinoline compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives. Substitution reactions can result in a variety of quinoline-based compounds with different functional groups.

Scientific Research Applications

Quinolin-4-ylZinc bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmacologically active quinoline-based compounds.

    Industry: It is utilized in the production of materials with specific electronic and optical properties, making it valuable in material science research.

Mechanism of Action

The mechanism of action of Quinolin-4-ylZinc bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc bromide moiety can coordinate with various substrates, facilitating the formation of new chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis, enabling the formation of complex molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Quinolin-4-yl zinc bromide with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

Table 1: Comparative Analysis of Quinolin-4-yl Zinc Bromide and Analogues

Compound Synthesis Method Key Structural Features Reactivity/Applications Biological Activity (if applicable)
Quinolin-4-yl zinc bromide Transmetallation from Li/Mg intermediates Zn-Br bond, quinoline scaffold Cross-coupling reactions Not reported
(E)-3-(6-Bromoquinolin-4-yl)acrylamides (e.g., 6m, 6n) Route B: Condensation of bromo-quinoline precursors Bromo-quinoline core, acrylamide Anticancer/antimicrobial agents Moderate cytotoxicity (IC₅₀: 5–20 μM)
Aurones with bromide substituents Substitution at position 5 of aurone B-ring Bromide at B-ring, aurone scaffold Antiplasmodial agents IC₅₀: 0.8–3.2 μM (Plasmodium falciparum)
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide Reaction of thiouranium with bromomethyl-naphthalene Naphthyl-isothiouronium bromide Crystal engineering via H-bonding No toxicity reported

Reactivity and Functional Differences

  • Catalytic Utility: Quinolin-4-yl zinc bromide is tailored for cross-coupling reactions, whereas bromo-quinoline acrylamides () and aurones () are optimized for biological targeting.

Stability and Practical Considerations

  • Thermal Stability: Quinolin-4-yl zinc bromide requires inert atmospheres for storage, unlike the acrylamide derivatives (), which are stable at room temperature.
  • Crystallinity: The naphthyl-isothiouronium bromide () forms well-defined crystals via charge-assisted H-bonding, a feature less common in organozinc compounds due to their covalent bonding nature .

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